(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
6-bromobenzo[d]thiazol-2(3H)-one is a compound that has been used in the synthesis of a series of 1,2,3-triazole derivatives . These derivatives have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity .
Synthesis Analysis
The 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, mass and elemental analysis .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of these compounds is a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Scientific Research Applications
Anticancer Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide: has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 1,2,3-triazole derivatives derived from this compound. These derivatives were evaluated for their cytotoxic activity against two human cancer cell lines: MCF-7 and HeLa. The results indicated that these compounds exhibited good cytotoxicity compared to the standard drug Cisplatin .
Antibacterial Properties
The same 1,2,3-triazole derivatives were also studied for their antibacterial activity against various bacteria. Most of the synthesized compounds demonstrated moderate to good antibacterial activity when compared with the positive control drug Streptomycin .
Insecticidal Potential
Another related compound, 3-Acetyl-6-bromo-2H-chromen-2-one , has been explored for its pesticidal properties. It showed favorable insecticidal potential, particularly against the oriental armyworm and diamondback moth .
Materials Science Applications
In the field of materials science, (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been used to modify perovskite precursor solutions. By introducing this compound, researchers aimed to regulate crystallization and reduce defects in perovskite thin films, which are essential for solar cell applications .
Educational Resources
For a broader understanding of biology and related topics, consider exploring the free online resources provided by OpenStax, including their college-level Biology 2e book .
Future Directions
The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . The synthesized compounds showing good cytotoxicity against the tested cell lines indicate potential for future research in cancer therapy .
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRBINAJQXCYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide |
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